molecular formula C14H19BrN2O3 B1376802 Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate CAS No. 1361112-38-0

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate

Cat. No.: B1376802
CAS No.: 1361112-38-0
M. Wt: 343.22 g/mol
InChI Key: CIILHPZFEKNHNV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol . It belongs to the class of pyridine derivatives and is often used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl morpholine-4-carboxylate under specific reaction conditions. The process may include steps such as esterification, bromination, and coupling reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . These steps lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIILHPZFEKNHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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